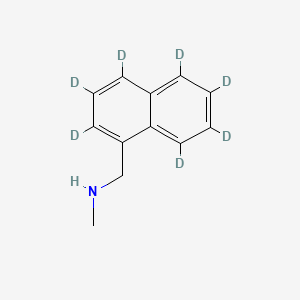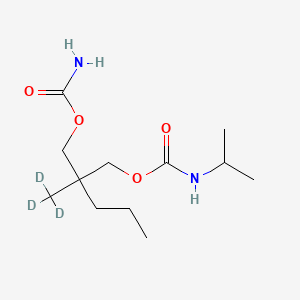
Trandolaprilat Monohydrate
Übersicht
Beschreibung
Trandolaprilat (Hydrat) ist der aktive Metabolit des Prodrugs Trandolapril. Es gehört zur Klasse der Angiotensin-Converting-Enzym-Inhibitoren, die häufig zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt werden. Trandolaprilat hemmt das Enzym, das für die Umwandlung von Angiotensin I zu Angiotensin II verantwortlich ist, einem wichtigen Regler des Blutdrucks .
Wirkmechanismus
Mode of Action
Trandolaprilat Monohydrate, the biologically active form of Trandolapril, inhibits ACE . By inhibiting ACE, it prevents the conversion of ATI to ATII . This inhibition leads to decreased vasoconstriction and aldosterone secretion, resulting in lower blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of ATII, this compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
Pharmacokinetics
Trandolapril, the prodrug of this compound, is metabolized in the liver to its biologically active form . The absorption of Trandolapril is slowed with food . It has a distribution volume of approximately 18 L . About 33% of Trandolapril and Trandolaprilat is excreted in urine, and about 66% is excreted in feces . The elimination half-life of Trandolapril is approximately 6 hours, and that of Trandolaprilat is approximately 22.5 hours .
Result of Action
The inhibition of ACE by this compound leads to a decrease in blood pressure . This makes it effective in the treatment of hypertension, congestive heart failure, and in improving survival following a myocardial infarction . It can also slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, patients with renal impairment or hepatic dysfunction may have altered drug metabolism and elimination . Additionally, the drug’s efficacy can be decreased when used in combination with certain other medications .
Biochemische Analyse
Biochemical Properties
Trandolaprilat Monohydrate inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .
Cellular Effects
This compound, by inhibiting ACE, reduces the levels of ATII, leading to decreased vasoconstriction and reduced aldosterone release . This results in a decrease in blood pressure, which can have various effects on cellular processes . For instance, it may slow the rate of progression of renal disease in hypertensive individuals with diabetes mellitus and microalbuminuria or overt nephropathy .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and inhibiting ACE . This prevents the conversion of ATI to ATII, disrupting the RAAS pathway . The reduction in ATII levels leads to vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .
Temporal Effects in Laboratory Settings
In a study assessing the pharmacokinetics and pharmacodynamics of Trandolapril, it was observed that the most pronounced reductions in blood pressure were observed at 8 hours after administration . This suggests that the effects of this compound may vary over time in laboratory settings .
Metabolic Pathways
Trandolapril is metabolized to its biologically active diacid form, this compound, in the liver . This process involves the conversion of the prodrug to its active form, which can then exert its effects by inhibiting ACE .
Transport and Distribution
Trandolapril is absorbed rapidly, and peak plasma levels were dose-dependent . In the multiple-dose study, steady-state pharmacokinetics was observed; there was no Trandolapril accumulation, but there was mild this compound accumulation .
Subcellular Localization
Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal tubular epithelium .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Trandolaprilat wird durch enzymatische Hydrolyse aus Trandolapril synthetisiert, hauptsächlich in der Leber. Die Synthese beinhaltet die Umwandlung von Trandolapril in seine biologisch aktive Diacidsäureform, Trandolaprilat .
Industrielle Produktionsverfahren: Die industrielle Produktion von Trandolaprilat beinhaltet die großtechnische Synthese von Trandolapril, gefolgt von seiner enzymatischen Hydrolyse. Der Prozess beinhaltet typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Reaktion zu erleichtern und eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Trandolaprilat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Trandolaprilat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Trandolaprilat in seine reduzierten Formen umwandeln.
Substitution: Trandolaprilat kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion reduzierte Formen von Trandolaprilat erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Trandolaprilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Enzyminhibition und Reaktionsmechanismen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Ausgiebig untersucht auf sein therapeutisches Potenzial bei der Behandlung von Bluthochdruck, Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und therapeutischer Mittel eingesetzt.
5. Wirkmechanismus
Trandolaprilat entfaltet seine Wirkung durch Hemmung des Angiotensin-Converting-Enzyms, das für die Umwandlung von Angiotensin I zu Angiotensin II verantwortlich ist. Angiotensin II ist ein starkes Vasokonstriktor, das den Blutdruck erhöht. Durch die Hemmung dieses Enzyms reduziert Trandolaprilat die Produktion von Angiotensin II, was zu einer Vasodilatation und einem niedrigeren Blutdruck führt. Die molekularen Ziele umfassen das Angiotensin-Converting-Enzym und das Renin-Angiotensin-Aldosteron-System .
Ähnliche Verbindungen:
Ramiprilat: Ein weiterer Angiotensin-Converting-Enzym-Inhibitor mit einem ähnlichen Wirkmechanismus.
Enalaprilat: Eine verwandte Verbindung, die ebenfalls das Angiotensin-Converting-Enzym hemmt.
Lisinopril: Ein Angiotensin-Converting-Enzym-Inhibitor mit einer längeren Halbwertszeit im Vergleich zu Trandolaprilat.
Einzigartigkeit: Trandolaprilat ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine Cyclohexangruppe enthält. Dieses Strukturmerkmal trägt zu seinen pharmakokinetischen Eigenschaften bei, wie z. B. seiner Halbwertszeit und Bioverfügbarkeit. Zusätzlich hat sich gezeigt, dass Trandolaprilat im Vergleich zu einigen anderen Angiotensin-Converting-Enzym-Inhibitoren eine längere Wirkdauer hat .
Vergleich Mit ähnlichen Verbindungen
Ramiprilat: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Enalaprilat: A related compound that also inhibits the angiotensin-converting enzyme.
Lisinopril: An angiotensin-converting enzyme inhibitor with a longer half-life compared to trandolaprilat.
Uniqueness: Trandolaprilat is unique due to its specific chemical structure, which includes a cyclohexane group. This structural feature contributes to its pharmacokinetic properties, such as its half-life and bioavailability. Additionally, trandolaprilat has been shown to have a longer duration of action compared to some other angiotensin-converting enzyme inhibitors .
Eigenschaften
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5.H2O/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29;/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29);1H2/t14-,16+,17-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVUTQVXMHPLKS-CNTNIUBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662211 | |
| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951393-57-0, 951393-55-8 | |
| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, hydrate (1:?), (2S,3aR,7aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951393-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(1S)-1-Carboxy-3-phenylpropyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid--water (1/1) (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![5-(4'-Benzyloxyphenyl)-[4,5-di-13C,3-15N]-2-oxazolidone](/img/structure/B562239.png)
![4-Benzyloxy-[7-13C]benzyl Alcohol](/img/structure/B562241.png)
![4-Benzyloxy-[7-13C]benzaldehyde](/img/structure/B562242.png)
